An In-depth Technical Guide to Methyl 3-bromo-3-methylbutanoate
An In-depth Technical Guide to Methyl 3-bromo-3-methylbutanoate
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of Methyl 3-bromo-3-methylbutanoate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a detailed understanding of this versatile chemical intermediate.
Introduction and Core Properties
Methyl 3-bromo-3-methylbutanoate, a halogenated ester, serves as a valuable building block in organic synthesis. Its structure incorporates a tertiary alkyl bromide and a methyl ester, functionalities that dictate its reactivity and utility. The presence of the bromine atom at a tertiary carbon position makes it a useful precursor for introducing a quaternary center, a common motif in many biologically active molecules.
The fundamental properties of this compound are summarized below, providing a foundational understanding of its physical nature.
| Property | Value | Source |
| IUPAC Name | methyl 3-bromo-3-methylbutanoate | [1] |
| Molecular Formula | C₆H₁₁BrO₂ | [1] |
| Molecular Weight | 195.05 g/mol | [1] |
| CAS Number | 1309885-34-4 | [1][2] |
| Appearance | Data not available; likely a colorless to pale yellow liquid | Inferred from similar compounds |
| Polar Surface Area | 26.3 Ų | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 3 | [1] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of Methyl 3-bromo-3-methylbutanoate. While specific experimental spectra are not widely published, the expected spectroscopic features can be predicted based on its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals:
-
A singlet integrating to six protons for the two equivalent methyl groups attached to the bromine-bearing carbon (-C(Br)(CH₃)₂).
-
A singlet integrating to two protons for the methylene group (-CH₂-) adjacent to the carbonyl.
-
A singlet integrating to three protons for the methyl group of the ester (-OCH₃).
-
-
¹³C NMR: The carbon NMR spectrum should exhibit five signals corresponding to the different carbon environments:
-
A signal for the two equivalent methyl carbons (-C(Br)(CH₃)₂).
-
A signal for the quaternary carbon attached to the bromine (-C(Br)(CH₃)₂).
-
A signal for the methylene carbon (-CH₂-).
-
A signal for the ester carbonyl carbon (C=O).
-
A signal for the methoxy carbon (-OCH₃).
-
Infrared (IR) Spectroscopy
The IR spectrum provides insight into the functional groups present. Key absorption bands would include:
-
A strong, sharp absorption peak in the range of 1735-1750 cm⁻¹ , characteristic of the C=O (carbonyl) stretch of the saturated ester.
-
C-H stretching vibrations in the 2850-3000 cm⁻¹ region for the methyl and methylene groups.
-
A C-O stretching vibration for the ester group between 1000-1300 cm⁻¹ .
-
A C-Br stretching vibration, which would typically appear in the fingerprint region, around 500-600 cm⁻¹ .
Synthesis and Purification
The synthesis of Methyl 3-bromo-3-methylbutanoate can be approached through several established organic chemistry transformations. A logical and common method involves the bromination of a suitable precursor, such as 3,3-dimethylacrylic acid or its corresponding methyl ester.
A plausible and efficient laboratory-scale synthesis is the hydrobromination of methyl 3,3-dimethylacrylate. This reaction proceeds via an electrophilic addition mechanism.
Experimental Protocol: Synthesis via Hydrobromination
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve methyl 3,3-dimethylacrylate in a suitable inert solvent, such as dichloromethane or diethyl ether.
-
Addition of Reagent: Slowly bubble anhydrous hydrogen bromide (HBr) gas through the solution or add a solution of HBr in acetic acid dropwise. The reaction is typically exothermic and should be maintained at a low temperature (0-5 °C) to minimize side reactions.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material.
-
Workup: Once the reaction is complete, the mixture is quenched by pouring it into cold water. The organic layer is separated, washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, and then with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield pure Methyl 3-bromo-3-methylbutanoate.
Chemical Reactivity and Mechanistic Pathways
The reactivity of Methyl 3-bromo-3-methylbutanoate is dominated by the tertiary alkyl bromide. This structural feature makes the C-Br bond susceptible to cleavage, leading to the formation of a relatively stable tertiary carbocation intermediate. Consequently, the compound readily undergoes nucleophilic substitution (Sₙ1) and elimination (E1) reactions.
Sₙ1 Nucleophilic Substitution
In the presence of a weak nucleophile and a polar protic solvent, Methyl 3-bromo-3-methylbutanoate will undergo an Sₙ1 reaction. The rate-determining step is the unimolecular dissociation of the bromide ion to form a planar tertiary carbocation. This intermediate is then rapidly attacked by the nucleophile from either face, potentially leading to a racemic mixture if the substitution creates a new stereocenter.
// Reactant Reactant [label="Methyl 3-bromo-3-methylbutanoate"];
// Intermediate Carbocation [label="Tertiary Carbocation Intermediate\n+ Br⁻"];
// Product Product [label="Substituted Product"];
// Steps Reactant -> Carbocation [label="Step 1: Slow\n(Loss of Br⁻)", fontcolor="#5F6368"]; Carbocation -> Product [label="Step 2: Fast\n(+ Nucleophile)", fontcolor="#5F6368"]; } } Caption: Sₙ1 reaction mechanism for Methyl 3-bromo-3-methylbutanoate.
E1 Elimination
In competition with the Sₙ1 pathway, particularly with weak bases at elevated temperatures, Methyl 3-bromo-3-methylbutanoate can undergo an E1 elimination reaction. The reaction proceeds through the same tertiary carbocation intermediate. A weak base then abstracts a proton from a carbon adjacent to the positively charged carbon, leading to the formation of a double bond. This results in the formation of methyl 3,3-dimethylacrylate and/or methyl 3-methyl-2-butenoate.
// Reactant Reactant [label="Methyl 3-bromo-3-methylbutanoate"];
// Intermediate Carbocation [label="Tertiary Carbocation Intermediate\n+ Br⁻"];
// Product Product [label="Elimination Product\n(Alkene)"];
// Steps Reactant -> Carbocation [label="Step 1: Slow\n(Loss of Br⁻)", fontcolor="#5F6368"]; Carbocation -> Product [label="Step 2: Fast\n(- H⁺ by Base)", fontcolor="#5F6368"]; } } Caption: E1 elimination mechanism for Methyl 3-bromo-3-methylbutanoate.
Applications in Synthesis and Drug Development
While specific applications for Methyl 3-bromo-3-methylbutanoate are not extensively documented in readily available literature, its structural analogue, Methyl 2-bromo-3-methylbutanoate, is utilized in several industries.[3] By extension, Methyl 3-bromo-3-methylbutanoate is a promising reagent for:
-
Pharmaceutical Synthesis: As a source for the gem-dimethyl group attached to a quaternary center, it can be a key intermediate in the synthesis of complex organic molecules with potential biological activity.[3]
-
Agrochemicals: The introduction of specific alkyl groups is a common strategy in the development of new herbicides and insecticides, and this compound could serve as a valuable precursor.[3]
-
Fragrance and Flavor Industry: Esters are widely used as fragrance and flavoring agents.[3] While the bromo-ester itself is unlikely to be used directly, it can be a starting material for the synthesis of more complex esters with desirable organoleptic properties.
Safety, Handling, and Storage
Methyl 3-bromo-3-methylbutanoate is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory setting.
GHS Hazard Classification
-
Flammable Liquids: Combustible liquid (Category 4).[1]
-
Skin Corrosion/Irritation: Causes skin irritation (Category 2).[1][2]
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage (Category 1) or serious eye irritation (Category 2A).[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (Category 3).[1][2]
-
Acute Toxicity (Oral): Harmful if swallowed (Category 4).[2]
Handling and Personal Protective Equipment (PPE)
-
Work should be conducted in a well-ventilated fume hood.[2]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Wear appropriate personal protective equipment, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[2]
-
Keep away from heat, sparks, and open flames.[4]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[5]
References
-
ChemBK. (n.d.). 3-methylbutanoate. Retrieved from [Link]
-
NP-MRD. (2022, March 17). Showing NP-Card for Methyl 3-methylbutanoate (NP0045515). Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound Methyl 3-methylbutanoate (FDB001325). Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-bromo-3-methylbutanoate. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2024, November 12). Safety Data Sheet: 1-Bromo-3-methylbutane. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl 2-bromo-3-methylbutanoate: A Feasibility Analysis on its Market Prospect by Leading Manufacturer. Retrieved from [Link]
-
Indagoo Research Chemicals. (2025, December 9). SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-bromo-3-methylbutanoate. Retrieved from [Link]
-
LookChem. (n.d.). ethyl 3-bromo-3-methylbutanoate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of ethyl 2-bromo-3-methylbutanoate. Retrieved from [Link]
-
McDaniel, C. (2016). Synthesis of 1-bromo-3-methylbutane. Retrieved from [Link]
